5-{[(3,5-DICHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Description
This compound belongs to the 1,3-diazinane-4,6-dione family, characterized by a six-membered heterocyclic core with two nitrogen atoms and two ketone groups. The unique structural features include:
- A sulfanylidene (C=S) group at position 2, enhancing hydrogen-bonding capacity and metabolic stability.
- A methylidene linker, enabling conjugation and planarization of the aryl group.
Properties
IUPAC Name |
5-[(3,5-dichlorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O2S/c12-5-1-6(13)3-7(2-5)14-4-8-9(17)15-11(19)16-10(8)18/h1-4H,(H3,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTYYLUAJWZDNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N=CC2=C(NC(=S)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-{[(3,5-DICHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the reaction of 3,5-dichloroaniline with a suitable aldehyde or ketone to form the corresponding Schiff base. This intermediate is then reacted with a thiourea derivative under acidic conditions to yield the final product. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of a catalytic amount of acid .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives
Scientific Research Applications
5-{[(3,5-DICHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 5-{[(3,5-DICHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogs in the 1,3-Diazinane-4,6-dione Family
The Screening Compounds Database (2025) lists a close analog:
5-{[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione (ID 2, MW 401.44). Key differences include:
- Substituent electronic profile : The target compound’s 3,5-dichlorophenyl group is electron-withdrawing, while ID 2’s 4-benzyloxy-3-methoxyphenyl group is electron-donating. This affects solubility and reactivity.
- Molecular weight : The target compound (estimated MW ~412.3) is heavier due to chlorine atoms.
Thiazolidinone Derivatives ()
Compounds like 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone share:
- Arylidene groups : Similar use of substituted phenyl rings for electronic modulation.
- Core divergence: Thiazolidinone (5-membered ring with S and N) vs. diazinane-dione (6-membered ring with two N).
- Bioactivity: Thiazolidinones are known for antimicrobial and anti-inflammatory properties, suggesting the target compound may exhibit overlapping activities .
Isoxazole-Based Agrochemicals ()
Patented isoxazole derivatives (e.g., 4-[5-(3,5-dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide) highlight:
- 3,5-Dichlorophenyl motif : Shared with the target compound, linked to pesticidal efficacy.
- Core difference : Isoxazole (5-membered ring with O and N) vs. diazinane-dione.
Triazole Fungicides ()
Propiconazole and etaconazole (triazole derivatives with dichlorophenyl groups) demonstrate:
- Halogenated aryl groups : Critical for binding to fungal cytochrome P450 enzymes.
- Structural contrast : Triazole core vs. diazinane-dione.
- Inference : The target compound’s dichlorophenyl group may enhance antifungal activity via analogous mechanisms .
Research Findings and Implications
Substituent Effects on Bioactivity
Core Structure Impact
- Thiazolidinone vs. diazinane-dione: The latter’s larger ring may accommodate bulkier substituents, broadening target selectivity.
Biological Activity
The compound 5-{[(3,5-dichlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazine-4,6-dione is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 305.19 g/mol. The structure features a diazine core with a sulfanylidene group and a dichlorophenyl substituent, which is crucial for its biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.19 g/mol |
| Functional Groups | Diazine, sulfanylidene, dichlorophenyl |
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds structurally related to 5-{[(3,5-dichlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazine-4,6-dione . For instance, thiourea derivatives have demonstrated significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often range from 0.78 to 3.125 μg/mL, indicating potent activity.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of DNA Gyrase : Similar compounds have shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication .
- Interaction with Enzymes : The compound likely interacts with key enzymes involved in metabolic pathways, contributing to its antimicrobial efficacy.
Non-Hemolytic Properties
Research indicates that the compound exhibits non-hemolytic and non-toxic effects on human blood cells. This is particularly relevant for therapeutic applications where safety profiles are critical .
Study on Antimicrobial Efficacy
A study conducted on various thiourea derivatives demonstrated that compounds with similar structural features to 5-{[(3,5-dichlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazine-4,6-dione showed remarkable antimicrobial activities. The study utilized hemolysis assays to confirm the safety of these compounds on human erythrocytes while assessing their efficacy against bacterial strains .
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding affinity of this compound with target enzymes. These studies reveal that the compound can effectively bind to active sites of bacterial enzymes, suggesting a plausible mechanism for its antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
